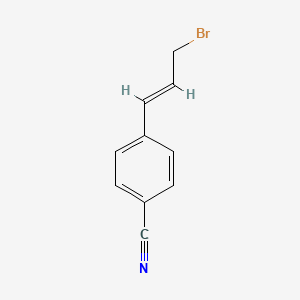![molecular formula C9H9N3S B15241810 2-amino-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15241810.png)
2-amino-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of aromatic aldehydes, malononitrile, and thiopyran derivatives in the presence of a catalyst such as ammonium acetate in ethanol . This reaction proceeds through a series of steps including condensation, cyclization, and nucleophilic addition to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2-amino-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
2-amino-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 2-amino-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile in biological systems involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2-amino-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile: Similar structure but lacks the sulfur atom.
2-chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile: Contains a chlorine atom instead of an amino group.
2-amino-7-methyl-5-oxo-4-(3-thienyl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile: Contains additional functional groups and a different heterocyclic ring system.
Uniqueness
The presence of both sulfur and nitrogen atoms in the structure of 2-amino-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile makes it unique compared to its analogs. This combination of heteroatoms can impart distinct electronic and steric properties, making it a valuable compound for various applications.
特性
分子式 |
C9H9N3S |
|---|---|
分子量 |
191.26 g/mol |
IUPAC名 |
2-amino-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H9N3S/c10-4-6-3-7-5-13-2-1-8(7)12-9(6)11/h3H,1-2,5H2,(H2,11,12) |
InChIキー |
LUTBDMMHWCTPSJ-UHFFFAOYSA-N |
正規SMILES |
C1CSCC2=CC(=C(N=C21)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B15241732.png)
![[2-(3,4-Dimethyl-benzenesulfonylamino)-acetylamino]-acetic acid](/img/structure/B15241737.png)
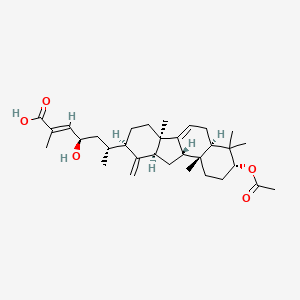
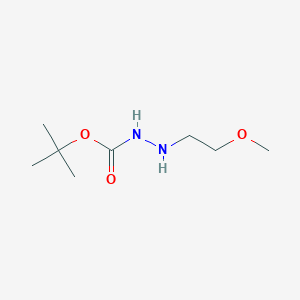
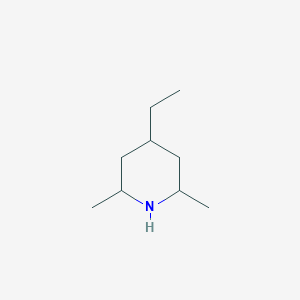


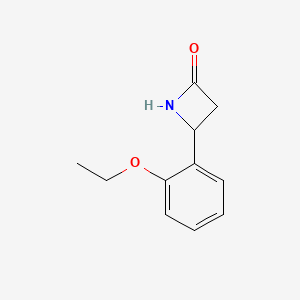

![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241792.png)
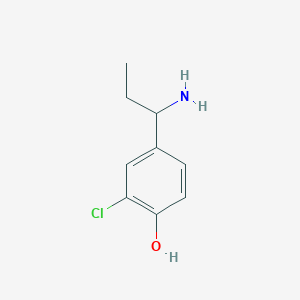

![5-Amino-3-bromo-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B15241821.png)
